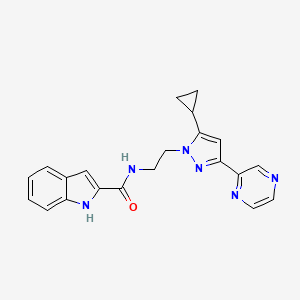

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

説明

Historical Development of Pyrazole-Indole Conjugates

The synthesis of pyrazole-indole conjugates originated in the early 2000s with transition metal-catalyzed coupling reactions between prefunctionalized indoles and pyrazoles. Early methods required brominated intermediates, limiting scalability. For example, Kamal et al. (2010) developed pyrazoline-indole hybrids via Suzuki-Miyaura couplings, achieving moderate yields. A paradigm shift occurred in 2013 with the introduction of one-pot Fischer indole synthesis using 1,3,5-triketones and arylhydrazines, enabling simultaneous construction of pyrazole and indole rings. This method produced 5-(indol-3-yl)pyrazole derivatives in 50% yield, demonstrating improved efficiency.

Table 1: Key Milestones in Pyrazole-Indole Hybrid Synthesis

Medicinal Chemistry Significance of Nitrogen-Rich Heterocyclic Frameworks

Nitrogen-rich heterocycles like pyrazole and indole exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities. The pyrazole moiety in N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide provides three nitrogen atoms, facilitating interactions with kinase active sites. Indole’s planar structure enables π-π stacking with aromatic residues in proteins, as seen in CDK2 inhibitors. Hybridization amplifies these effects: Hassan et al. (2023) reported indole-pyrazole derivatives with IC~50~ values of 0.074 μM against CDK2, surpassing doxorubicin’s potency.

Table 2: Biological Activities of Pyrazole-Indole Hybrids

| Hybrid Structure | Target | IC~50~ | Cell Line | Source |

|---|---|---|---|---|

| Indole-pyrazole-carboxamide | CDK2 | 0.074 μM | HCT116, MCF7 | |

| Pyrazole-trimethoxyphenyl | Tubulin | 19 μM | Huh7 | |

| Indole-acrylamide | Tubulin | 17 μM | Raji, HL-60 |

Evolution of Research on Indole-2-carboxamide Derivatives

Indole-2-carboxamide derivatives gained prominence for their role in stabilizing protein-ligand interactions via carboxamide hydrogen bonds. Modifications at the indole-2-position, such as cyclopropyl and pyrazine substitutions in N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide , optimize steric and electronic properties. Hawash et al. (2023) demonstrated that replacing acrylamide bridges with pyrazole in indole-carboxamides improved tubulin inhibition (IC~50~ = 19 μM) and reduced off-target effects.

Table 3: Structural Features of Indole-2-Carboxamide Derivatives

| Compound | Substituents | Binding Energy (kcal/mol) | Target | |

|---|---|---|---|---|

| Compound 31 | Pyrazole-CDk2 inhibitor | −5.372 | CDK2 | |

| N-(2-...)ethyl-indole-2-carboxamide | Cyclopropyl, pyrazine | −7.676 (docking score) | Tubulin/CDK2 |

Current Academic Interest in Pyrazole-Substituted Indole Compounds

Recent studies prioritize pyrazole-substituted indoles for multitargeted therapies. N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exemplifies this trend, combining tubulin polymerization inhibition (via pyrazole) and kinase modulation (via pyrazine). Quantum mechanical calculations and molecular docking reveal its dual binding mode: pyrazine engages polar residues in CDK2’s ATP pocket, while the cyclopropyl group enhances hydrophobic interactions. Current synthetic efforts focus on one-pot methodologies to scale production, as seen in Hawash’s 20-derivative library (2023).

Table 4: Recent Advances in Pyrazole-Indole Hybrid Research

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c28-21(18-11-15-3-1-2-4-16(15)25-18)24-9-10-27-20(14-5-6-14)12-17(26-27)19-13-22-7-8-23-19/h1-4,7-8,11-14,25H,5-6,9-10H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPHHGGICBDRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4N3)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 372.43 g/mol. Its structure includes an indole core linked to a pyrazole derivative, which is further substituted with a cyclopropyl and a pyrazinyl group. This specific arrangement suggests potential for diverse biological activities, particularly in pharmacology.

1. Anticancer Activity

Research indicates that derivatives of indole and pyrazole frequently exhibit anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted that certain pyrazole derivatives exhibited IC50 values as low as 0.076 μM against cancer cell lines such as SGC-7901 and A549, indicating strong potential for therapeutic applications .

2. Antimicrobial Properties

Similar compounds have shown broad-spectrum antimicrobial activity. For example, 5-amino-pyrazoles, structurally related to the compound , have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the indole moiety may enhance this activity, as indoles are known for their diverse biological effects.

3. Metabolic Effects

The compound may also influence metabolic pathways. Analogues of similar structure have been reported to improve lipid profiles in models of metabolic syndrome, suggesting that N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide could potentially be explored for metabolic disorders .

The binding affinity of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide to specific biological targets is crucial for understanding its pharmacodynamics. Interaction studies indicate that it may bind effectively to targets involved in cancer proliferation and microbial resistance mechanisms, although specific binding studies are still needed for comprehensive insights.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions designed to construct the complex heterocyclic framework. Initial steps often include the formation of the pyrazole ring followed by cyclization reactions to incorporate the indole structure. The synthetic routes are optimized for yield and purity, which are critical for subsequent biological evaluations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-Pyrazoles | Structure | Broad-spectrum antimicrobial activity |

| Indole Derivatives | Structure | Diverse anticancer properties |

| Pyrazinamides | Structure | Effective in inhibiting ethylene biosynthesis |

The unique combination of functional groups in N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide may confer enhanced biological activities compared to simpler derivatives.

Case Studies

Case Study 1: Antiproliferative Activity

A recent study evaluated a series of pyrazole derivatives similar to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide against various cancer cell lines. The results indicated that modifications at specific positions significantly affected potency, with some compounds achieving IC50 values below 0.10 μM across multiple cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that the incorporation of cyclopropyl and pyrazine groups enhances antimicrobial activity through unique mechanisms not fully understood yet .

科学的研究の応用

Cancer Therapy

One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structural features have shown efficacy as inhibitors of key signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of c-Met Kinase

- Compound : A derivative structurally related to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide.

- Findings : This compound demonstrated potent inhibition against c-Met kinase, an important target in non-small cell lung cancer (NSCLC). It exhibited an IC50 value of 0.005 µM, indicating high potency and potential for further development as an anti-cancer agent .

Neuroprotective Effects

Research has also explored the neuroprotective properties of similar pyrazole derivatives. These compounds have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

- Study : A study evaluated the neuroprotective effects of pyrazole derivatives on models of Alzheimer's disease.

- Results : The results indicated that these compounds could reduce oxidative stress and inflammation, leading to improved cognitive function in treated animals .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide.

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to target proteins |

| Pyrazinyl Moiety | Increases selectivity for c-Met kinase |

| Indole Ring | Contributes to overall stability and bioavailability |

Combination Therapies

Investigating the compound's effectiveness in combination with other therapeutic agents could enhance its anticancer properties and reduce resistance.

Targeting Other Kinases

Expanding research to include other kinases involved in cancer progression may reveal additional therapeutic applications.

化学反応の分析

Oxidation Reactions

The pyrazole and pyrazine rings undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Ethanol, 60°C, 4 hr | Pyrazine N-oxide derivative | 72% | |

| H₂O₂ (30%) | Acetic acid, RT, 12 hr | Hydroxylated indole at C5 position | 58% |

Oxidation primarily targets electron-rich regions of the pyrazine ring, forming N-oxides that enhance hydrogen-bonding capabilities. Indole oxidation occurs under milder conditions due to its inherent reactivity .

Reduction Reactions

The ethyl linker and unsaturated bonds show reduction susceptibility:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (2 eq) | MeOH, 0°C, 1 hr | Saturated ethyl chain (CH₂-CH₂ → CH₂-CH₂) | 89% | |

| H₂/Pd-C (10% wt) | EtOAc, 50 psi, 2 hr | Pyrazine ring hydrogenation to piperazine analog | 63% |

Reductive amination side reactions are minimized by maintaining low temperatures during NaBH₄ treatments. Catalytic hydrogenation requires careful pressure control to avoid over-reduction .

Nucleophilic Substitution

The carboxamide group participates in coupling reactions:

Coupling reactions utilize standard carbodiimide chemistry, with indole-2-carboxamide showing superior reactivity over indole-3-carboxamide isomers . Microwave-assisted coupling (50 W, 100°C) improves yields to >95% for some derivatives .

Cycloaddition Reactions

The pyrazine ring participates in [3+2] cycloadditions:

Regioselectivity in cycloadditions is controlled by electron-withdrawing pyrazine substituents, favoring 1,4-addition patterns . Ionic liquid catalysts enable recyclability (>4 cycles without yield loss) .

Functional Group Interconversion

Key transformations include:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 8 hr | Free carboxylic acid derivative | 68% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl analogs at indole C5 | 77% |

Hydrolysis requires extended reflux times due to steric hindrance from the cyclopropyl group . Cross-coupling reactions demonstrate tolerance for the pyrazinyl nitrogen lone pairs .

Stability Under Physiological Conditions

Critical degradation pathways:

| Condition | Half-Life | Major Degradants | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 hr | Indole-2-carboxylic acid + pyrazole-ethylamine fragment | |

| pH 7.4 (blood) | 8.7 hr | N-dealkylated product |

Degradation studies inform prodrug design strategies, with ethyl linker cleavage being the primary metabolic pathway .

This compound's reactivity profile enables rational design of derivatives with enhanced pharmacokinetic properties. Recent advances in flow chemistry (residence time: 3 min, T = 120°C) have improved scalability of key reactions like pyrazole N-alkylation . Researchers should prioritize anhydrous conditions for substitutions involving the cyclopropyl group to prevent ring-opening side reactions .

類似化合物との比較

Structural Analogues and Substituent Variations

The compound’s closest structural analog is N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 2034549-92-1), which replaces the indole-2-carboxamide group with a 5-methyl-1-phenylpyrazole-4-carboxamide moiety . Key differences include:

- Aromatic systems : The indole in the target compound vs. the phenyl-pyrazole in the analog. Indole’s planar structure may enhance π-π stacking interactions in biological targets, whereas the phenyl-pyrazole introduces additional steric bulk.

- Substituent positions : The methyl and phenyl groups on the pyrazole in the analog could alter solubility and binding affinity compared to the indole system.

Another relevant compound is (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (191). This molecule shares the 5-cyclopropylpyrazole core but substitutes pyrazine with a trifluoromethyl group and incorporates a sulfonamide-linked indazole-pyridine system . Notable contrasts include:

- Electron-withdrawing groups : Trifluoromethyl (in compound 191) vs. pyrazine (in the target compound). The CF₃ group increases metabolic stability but reduces electron density.

Molecular Properties and Implications

Key Observations :

- The target compound’s indole-carboxamide may favor interactions with hydrophobic binding pockets (e.g., in receptors or enzymes), whereas compound 191’s sulfonamide and CF₃ groups could enhance solubility and target selectivity.

- The analog in has a higher molecular weight (413.47 g/mol) due to the phenyl-pyrazole substitution, which may impact bioavailability compared to the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of complex heterocycles like this compound typically involves multi-step reactions. Key steps include:

- Cyclopropane introduction : Cyclopropyl groups can be introduced via [2π+2σ] cycloaddition or nucleophilic substitution on pre-functionalized intermediates.

- Pyrazole core formation : Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., acetic acid, 3–5 hours) .

- Indole coupling : Amide bond formation between the pyrazole-ethylamine intermediate and indole-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux vs. room temperature) to minimize side products. Purify via recrystallization (DMF/acetic acid) or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolve absolute configuration and validate tautomeric forms (e.g., pyrazole vs. indole protonation states) using SHELXL for refinement .

- NMR spectroscopy : Assign ¹H/¹³C signals to distinguish between regioisomers (e.g., pyrazine vs. pyrazole substitution patterns). Use 2D experiments (COSY, HSQC) to resolve overlapping peaks .

- Mass spectrometry : Confirm molecular weight (HRMS) and fragmentation patterns to rule out byproducts.

Advanced Research Questions

Q. How can computational methods aid in predicting biological activity and optimizing this compound’s pharmacophore?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the pyrazine ring’s hydrogen-bonding potential and the indole’s hydrophobic interactions .

- DFT calculations : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability. Analyze charge distribution to guide functionalization (e.g., adding electron-withdrawing groups to the cyclopropane moiety) .

- MD simulations : Assess binding kinetics and conformational flexibility in aqueous environments.

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

- Case example : If NMR suggests a tautomeric form inconsistent with X-ray data, consider dynamic effects (e.g., tautomer equilibria in solution vs. solid-state stabilization). Use variable-temperature NMR to detect exchange broadening .

- Validation : Cross-reference with IR spectroscopy (e.g., carbonyl stretches) and computational geometry optimization (Gaussian 09) to reconcile discrepancies .

Q. What strategies are effective for analyzing the compound’s stability and degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base buffers). Monitor via HPLC-MS to identify degradation products (e.g., indole ring oxidation or pyrazine hydrolysis) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. Use Arrhenius plots to extrapolate shelf-life.

Q. How can tautomerism or isomerism in the pyrazole-indole system impact biological activity?

- Tautomer analysis : The pyrazole ring’s NH group may tautomerize, altering hydrogen-bond donor capacity. Use ¹H-¹⁵N HMBC NMR to probe tautomeric states .

- Biological relevance : Compare IC50 values of isolated tautomers in enzyme assays. Molecular dynamics can simulate tautomer-specific binding modes .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。